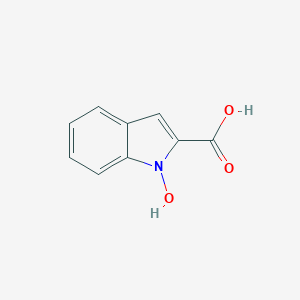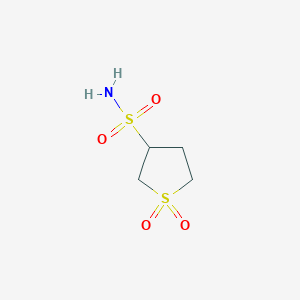
4,5-dichloro-1-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core. This compound is known for its applications in the synthesis of dyes and pigments due to its vibrant color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-nitroanthracene-9,10-dione typically involves the nitration of 4,5-dichloroanthraquinone. The process begins with the chlorination of anthraquinone to produce 4,5-dichloroanthraquinone, which is then nitrated using concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous-flow reactors has been explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 4,5-dichloro-1-aminoanthraquinone.
Substitution: Nucleophilic substitution can produce derivatives such as 4,5-diaminoanthraquinone or 4,5-dithiolanthraquinone.
Scientific Research Applications
4,5-dichloro-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes, disrupting metabolic pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-nitroanthraquinone
- 1-Fluoro-4-nitroanthraquinone
- 1,5-Dichloro-4-nitroanthraquinone
Uniqueness
4,5-dichloro-1-nitroanthracene-9,10-dione is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
128-96-1 |
|---|---|
Molecular Formula |
C14H5Cl2NO4 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,5-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H |
InChI Key |
KBVOCALKCZCXKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
| 128-96-1 | |
Synonyms |
4,5-dichloro-1-nitroanthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















